Cas no 1344404-26-7 (3-(3S)-3-aminobutyl-2-bromophenol)

3-(3S)-3-aminobutyl-2-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 3-(3S)-3-aminobutyl-2-bromophenol
- 3-[(3S)-3-aminobutyl]-2-bromophenol
- EN300-1897489
- 1344404-26-7
-
- Inchi: 1S/C10H14BrNO/c1-7(12)5-6-8-3-2-4-9(13)10(8)11/h2-4,7,13H,5-6,12H2,1H3/t7-/m0/s1
- InChI Key: TYNNYKLLAJTYGF-ZETCQYMHSA-N
- SMILES: BrC1C(=CC=CC=1CC[C@H](C)N)O
Computed Properties
- Exact Mass: 243.02588g/mol
- Monoisotopic Mass: 243.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.2Ų
3-(3S)-3-aminobutyl-2-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897489-5.0g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1897489-0.25g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 0.25g |
$1696.0 | 2023-09-18 | ||
Enamine | EN300-1897489-10.0g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1897489-0.1g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 0.1g |
$1623.0 | 2023-09-18 | ||
Enamine | EN300-1897489-2.5g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 2.5g |
$3611.0 | 2023-09-18 | ||
Enamine | EN300-1897489-0.05g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 0.05g |
$1549.0 | 2023-09-18 | ||
Enamine | EN300-1897489-1.0g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1897489-1g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 1g |
$1844.0 | 2023-09-18 | ||
Enamine | EN300-1897489-0.5g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 0.5g |
$1770.0 | 2023-09-18 | ||
Enamine | EN300-1897489-5g |
3-[(3S)-3-aminobutyl]-2-bromophenol |
1344404-26-7 | 5g |
$5345.0 | 2023-09-18 |
3-(3S)-3-aminobutyl-2-bromophenol Related Literature
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1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
Additional information on 3-(3S)-3-aminobutyl-2-bromophenol
Comprehensive Overview of 3-(3S)-3-aminobutyl-2-bromophenol (CAS No. 1344404-26-7): Properties, Applications, and Research Insights
3-(3S)-3-aminobutyl-2-bromophenol (CAS No. 1344404-26-7) is a chiral brominated phenolic compound with a unique structural framework, combining an aminobutyl side chain and a bromophenol core. This molecule has garnered significant attention in pharmaceutical and organic chemistry research due to its potential as a building block for drug discovery and material science applications. The stereochemistry at the 3S position of the aminobutyl group adds a layer of complexity, making it valuable for enantioselective synthesis.
In recent years, the demand for chiral intermediates like 3-(3S)-3-aminobutyl-2-bromophenol has surged, driven by advancements in asymmetric catalysis and targeted therapeutics. Researchers are particularly interested in its role in designing enzyme inhibitors and receptor modulators, as the bromophenol moiety offers electrophilic reactivity for further functionalization. The compound’s CAS No. 1344404-26-7 is frequently searched in scientific databases, reflecting its relevance in high-impact journals and patent filings.
From a synthetic perspective, 3-(3S)-3-aminobutyl-2-bromophenol exemplifies the convergence of green chemistry and atom economy. Modern protocols emphasize solvent-free reactions or biocatalytic methods to reduce environmental footprints—a topic aligning with global sustainability trends. Users often query about its stability under physiological conditions or compatibility with cross-coupling reactions, underscoring its versatility in Pd-catalyzed transformations like Suzuki-Miyaura couplings.
The compound’s physicochemical properties—such as solubility in polar aprotic solvents and melting point—are critical for formulation scientists. Analytical techniques like HPLC chiral separation and NMR spectroscopy are routinely employed to validate its purity and stereochemical integrity. Notably, the bromine atom serves as a handle for further derivatization, enabling the creation of libraries for high-throughput screening in drug development.
Beyond pharmaceuticals, 3-(3S)-3-aminobutyl-2-bromophenol has exploratory applications in advanced materials, such as liquid crystals or polymer additives. Its aromatic system and hydrogen-bonding capacity make it a candidate for designing supramolecular architectures. Discussions on platforms like ResearchGate often highlight its potential in photodynamic therapy or as a fluorescence probe, though these areas require further validation.
In summary, CAS No. 1344404-26-7 represents a multifaceted tool for chemists, bridging gaps between medicinal chemistry, catalysis, and material science. Its keyword-rich profile—including chiral synthesis, bromophenol derivatives, and stereoselective reactions—ensures visibility in academic and industrial searches. As research evolves, this compound may unlock novel pathways for addressing unmet challenges in precision medicine and sustainable chemistry.
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